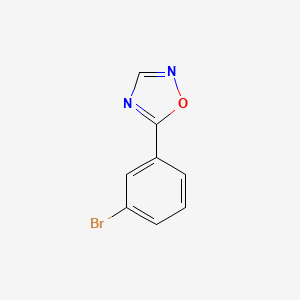

5-(3-Bromophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 5-(3-Bromophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Bromophenyl)-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique properties, including its role as a bioisostere for esters and amides, make it a valuable component in the design of novel therapeutic agents with a wide spectrum of biological activities.[1] The compound this compound is a key intermediate and building block in this field. The presence of the bromophenyl group provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for screening.

Precise and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic characterization provides a non-destructive, detailed fingerprint of a molecule's identity, purity, and electronic structure. This guide offers an in-depth, practical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is essential for interpreting spectroscopic data, particularly for assigning NMR signals. The structure and atom numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a definitive structural assignment can be made.

Proton (¹H) NMR Spectroscopy

Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Protons on the aromatic ring will exhibit distinct signals based on their proximity to the electron-withdrawing bromine atom and the oxadiazole ring. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons, providing crucial information about their relative positions.

Expected Data: The aromatic region of the ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four protons on the 3-bromophenyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-C3 (Oxadiazole) | ~8.70 - 9.00 | Singlet (s) | N/A |

| H-C2' | ~8.20 - 8.30 | Triplet (t) or Singlet (s) | ~1.8 |

| H-C6' | ~8.05 - 8.15 | Doublet of Doublets (dd) | ~7.9, 1.2 |

| H-C4' | ~7.75 - 7.85 | Doublet of Doublets (dd) | ~8.0, 1.8 |

| H-C5' | ~7.45 - 7.55 | Triplet (t) | ~7.9 |

Note: Predicted values are based on analyses of similar structures and substituent effects. Actual values may vary based on solvent and experimental conditions.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios and measure the chemical shifts and coupling constants.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like oxygen, nitrogen, and bromine) appearing further downfield.

Expected Data: The spectrum is expected to show 8 distinct signals: two for the oxadiazole ring carbons and six for the carbons of the 3-bromophenyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Oxadiazole) | ~175 - 178 |

| C3 (Oxadiazole) | ~168 - 171 |

| C1' | ~136 - 138 |

| C3' | ~131 - 133 |

| C5' | ~130 - 132 |

| C6' | ~129 - 131 |

| C2' | ~126 - 128 |

| C4' | ~123 - 125 (C-Br) |

Note: Predicted values are based on published data for substituted 1,2,4-oxadiazoles and benzene derivatives.[2][3][4] The carbons of the 1,2,4-oxadiazole ring are characteristically deshielded and appear significantly downfield.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line. A larger number of scans is required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrations will include those of the aromatic ring, the C-Br bond, and the oxadiazole heterocycle.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~1610 - 1580 | C=N Stretch | Oxadiazole Ring |

| ~1500 - 1400 | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | C-O-C Stretch | Oxadiazole Ring |

| ~1100 - 1000 | In-plane C-H Bending | Aromatic |

| ~900 - 690 | Out-of-plane C-H Bending | Aromatic (m-disubstituted) |

| ~700 - 550 | C-Br Stretch | Bromo-Aryl |

Note: Characteristic absorption bands for 1,3,4-oxadiazole derivatives, which are structurally related, often show C=N stretching around 1635 cm⁻¹ and C-O-C stretching.[5][6][7]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Analysis: Identify the characteristic absorption peaks and compare them to known correlation tables to confirm the presence of expected functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The presence of a bromine atom is particularly diagnostic due to the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br), resulting in a characteristic M+ and M+2 ion peak pair with a ~1:1 intensity ratio.

Expected Data:

-

Molecular Formula: C₈H₅BrN₂O

-

Exact Mass: 223.9585 g/mol

-

Molecular Ion Peaks (M⁺): m/z 224 (for ⁷⁹Br) and m/z 226 (for ⁸¹Br) in approximately equal intensity.

Proposed Fragmentation Pathway: Electron impact ionization can induce fragmentation of the oxadiazole ring and cleavage of the bond between the two aromatic rings.

Caption: Proposed key fragmentations of this compound in MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be via a direct insertion probe (for EI-MS). For less volatile compounds, dissolve in a suitable solvent (e.g., methanol/acetonitrile) for electrospray ionization (ESI-MS).

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺) and confirm the isotopic pattern for bromine. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A logical, integrated workflow is crucial for the unambiguous characterization of a novel compound.

Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

References

-

Jaroslaw, W., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]

-

Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. Available at: [Link]

-

Coppa, F., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]

-

Beilstein Journals. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Available at: [Link]

-

Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Available at: [Link]

- Mass Spectrometric Analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). Journal of the Chemical Society of Pakistan.

-

PubChem. 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]

-

ResearchGate. (2012). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials. (2024). Pharmacia. Available at: [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2022). Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Advanced Pharmacy and Research. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. research.rug.nl [research.rug.nl]

- 5. jobpcr.com [jobpcr.com]

- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(3-Bromophenyl)-1,2,4-oxadiazole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure with exceptional resolution. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those like 1,2,4-oxadiazoles, form the backbone of numerous pharmacologically active agents. Their unique electronic properties and ability to act as bioisosteres for ester and amide groups make them a privileged scaffold in medicinal chemistry.[1]

This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of a representative molecule, 5-(3-Bromophenyl)-1,2,4-oxadiazole . We will dissect the expected spectral features, explain the underlying principles of chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of similar small molecules.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for accurate spectral assignment. The structure of this compound, with the IUPAC-recommended numbering scheme used for subsequent NMR assignments, is presented below.

Figure 1. Molecular structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and multiplicity (splitting pattern). For this compound, we anticipate five distinct signals: one from the oxadiazole ring and four from the 3-bromophenyl substituent.

Causality of Chemical Shifts and Multiplicities

-

Oxadiazole Proton (H-3): The proton at the C-3 position is directly attached to a carbon situated between two electronegative heteroatoms (N-2 and N-4). This electronic environment results in significant deshielding, shifting its resonance far downfield. As there are no adjacent protons within three bonds, this signal is expected to be a sharp singlet. For the parent 3-phenyl-1,2,4-oxadiazole, the analogous H-5 proton resonates at a very deshielded δ 8.70 ppm, providing a strong basis for our prediction.[2]

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The chemical shifts of the protons on the phenyl ring are governed by the combined electronic effects of the bromo and 1,2,4-oxadiazol-5-yl substituents.

-

Bromine: Acts as an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance effects.

-

1,2,4-Oxadiazole Ring: This heterocyclic system is strongly electron-withdrawing, primarily through an inductive effect, which will deshield the protons on the phenyl ring.[1]

-

H-2': This proton is ortho to the electron-withdrawing oxadiazole ring. It is expected to be the most deshielded of the phenyl protons, appearing as a narrow triplet or singlet due to small meta-couplings.

-

H-6': Also ortho to the oxadiazole ring, this proton will be significantly deshielded. It will be split by H-5' (ortho-coupling, J ≈ 7-9 Hz) and H-4' (para-coupling, J ≈ 0-1 Hz), likely appearing as a doublet of doublets.

-

H-4': This proton is ortho to the bromine atom and meta to the oxadiazole. It will be split by H-5' (ortho-coupling, J ≈ 7-9 Hz) and H-2' (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

-

H-5': This proton is meta to both substituents. It is expected to be the most shielded of the aromatic protons and will appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6' (J ≈ 8 Hz).

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data, assuming the spectrum is recorded in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.5 - 8.8 | s (singlet) | - |

| H-2' | 8.2 - 8.4 | t (triplet) | J ≈ 1.5 - 2.0 (meta) |

| H-6' | 8.0 - 8.2 | d (doublet) | J ≈ 7.5 - 8.0 (ortho) |

| H-4' | 7.7 - 7.9 | d (doublet) | J ≈ 7.5 - 8.0 (ortho) |

| H-5' | 7.4 - 7.6 | t (triplet) | J ≈ 7.8 (ortho) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom. For this molecule, eight distinct signals are expected.

Causality of Chemical Shifts

-

Oxadiazole Carbons (C-3 & C-5): The carbons within the heterocyclic ring are in a highly electron-deficient environment, causing their signals to appear significantly downfield. Literature data for 3,5-disubstituted 1,2,4-oxadiazoles show these carbons resonating in the δ 167-176 ppm range. C-5, being the point of attachment for the phenyl ring, is expected to be further downfield than C-3.

-

Aromatic Carbons (C-1' to C-6'): Aromatic carbons typically resonate in the δ 120-150 ppm region.[3]

-

C-1' (ipso-C): The carbon attached to the oxadiazole ring will be deshielded.

-

C-3' (ipso-C): The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can cause a shift that is not solely predicted by electronegativity.

-

Quaternary Carbons: C-1' and C-3' are quaternary and will typically show lower intensity signals compared to the protonated carbons. The remaining four signals correspond to the proton-bearing carbons (C-2', C-4', C-5', C-6'). Their specific shifts are influenced by the complex interplay of the substituent effects.

-

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for the carbon atoms in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 | 174 - 177 | Oxadiazole ring, highly deshielded |

| C-3 | 167 - 170 | Oxadiazole ring, highly deshielded |

| C-4' | 135 - 138 | Aromatic CH |

| C-6' | 131 - 134 | Aromatic CH |

| C-1' | 129 - 132 | Quaternary, attached to oxadiazole |

| C-5' | 128 - 131 | Aromatic CH |

| C-2' | 125 - 128 | Aromatic CH |

| C-3' | 122 - 124 | Quaternary, attached to Bromine |

Experimental Protocol: A Self-Validating System

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Figure 2. A validated workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Filtration and Tube Loading:

-

To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.

-

The final sample height in the tube should be approximately 4-5 cm.[6]

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

-

Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer's spinner turbine.

-

Insert the sample into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Spectrum:

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Number of Scans (NS): 16 to 64 (averaged for better signal-to-noise)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 20 ppm

-

-

¹³C NMR Spectrum:

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~1.5 seconds

-

Spectral Width (SW): 240 ppm

-

-

-

Data Processing:

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Conclusion

The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The ¹H NMR spectrum is characterized by a highly deshielded singlet for the oxadiazole proton and a complex, yet predictable, set of four signals for the disubstituted aromatic ring. The ¹³C NMR spectrum complements this data with eight distinct signals, including two signature downfield resonances for the oxadiazole carbons. By following the detailed experimental protocol and understanding the chemical principles outlined in this guide, researchers can confidently elucidate the structure of this and related heterocyclic molecules, ensuring the integrity and progression of their scientific endeavors.

References

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUIMICA NOVA, 12(3), 221-224. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 23, 2026, from [Link]

-

Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 149, 920–927. [Link]

-

Tyl, J., & Petruš, L. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta A Mol Biomol Spectrosc, 149, 920-7. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 23, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 23, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 23, 2026, from [Link]

-

Sepe, V., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(6), 1733. [Link]

-

ResearchGate. (n.d.). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved January 23, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved January 23, 2026, from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved January 23, 2026, from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

mass spectrometry of brominated phenyl oxadiazoles

An In-Depth Technical Guide to the Mass Spectrometry of Brominated Phenyl Oxadiazoles

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Analytical Technique

In the landscape of modern drug discovery, the 1,3,4-oxadiazole moiety stands out as a "privileged scaffold."[1][2] Its unique combination of metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions has made it a cornerstone in the design of novel therapeutics. When this heterocyclic core is functionalized with a brominated phenyl group, we create a class of compounds with significant potential, often explored for antimicrobial, antitubercular, and other biological activities.[3]

The successful development of these candidates, however, is critically dependent on robust analytical characterization. Mass spectrometry (MS) emerges as an indispensable tool, providing definitive structural elucidation, purity confirmation, and metabolic profiling.[4][5] The presence of bromine, with its distinctive isotopic signature, provides a powerful analytical anchor, transforming a potential challenge into a diagnostic advantage.

This guide provides an in-depth exploration of the mass spectrometric analysis of brominated phenyl oxadiazoles. We will move beyond procedural lists to explain the underlying causality of fragmentation, detail self-validating experimental protocols, and provide a framework for confident data interpretation, reflecting the rigor required in a drug development environment.

Pillar 1: The Bromine Isotope Pattern - A Foundational Diagnostic Tool

The most telling feature in the mass spectrum of a brominated compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. This results in a characteristic "doublet" for any ion containing a single bromine atom, where the M+ peak (containing ⁷⁹Br) is accompanied by an M+2 peak (containing ⁸¹Br) of nearly equal intensity.[6] This pattern is an unambiguous indicator of bromine's presence and is the first feature a scientist should look for during spectral analysis.

For compounds containing multiple bromine atoms, this pattern becomes even more distinct, following a predictable binomial distribution.

Table 1: Theoretical Isotopic Distribution for Bromine-Containing Ions

| Number of Bromine Atoms | Ion Species | Relative m/z | Expected Intensity Ratio |

| 1 | M, M+2 | X, X+2 | 100 : 97.6 |

| 2 | M, M+2, M+4 | X, X+2, X+4 | 100 : 195.2 : 95.2 |

This predictable pattern is a self-validating feature within the spectrum. If a suspected molecular ion does not exhibit the correct isotopic signature, its assignment must be questioned.

Pillar 2: Elucidating Structure Through Energetic Fragmentation - Electron Ionization (EI)

Electron Ionization (EI) is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, causing extensive and reproducible fragmentation.[7] This makes it exceptionally powerful for structural elucidation by creating a detailed "fingerprint" of the molecule. The choice to use EI, typically coupled with Gas Chromatography (GC-MS), is predicated on the analyte's thermal stability and volatility.

The Causality of Fragmentation in a Brominated Phenyl Oxadiazole

Let us consider a representative molecule: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole .

Upon electron impact (typically at 70 eV), the molecule is ionized to form a molecular ion radical, M+•. The subsequent fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses. The most probable cleavages occur at the weakest bonds and where charge can be stabilized, often by resonance within aromatic systems.

A primary and highly diagnostic fragmentation event for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring.[8][9] Further fragmentation involves the characteristic loss of the bromine atom and cleavage of the phenyl rings themselves.

Caption: Predicted EI fragmentation pathways for 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Table 2: Key Diagnostic Fragments in the EI Spectrum of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole

| m/z (for ⁷⁹Br) | Proposed Structure/Fragment | Significance |

| 300 / 302 | [M]+• Molecular Ion | Confirms molecular weight and presence of one bromine. |

| 221 | [M-Br]+ | Loss of the bromine radical, a common pathway for halogenated aromatics.[10] |

| 183 / 185 | [Br-C₆H₄-CO]+ | 4-Bromobenzoyl cation. Key fragment confirming the bromophenyl moiety. |

| 105 | [C₆H₅-CO]+ | Benzoyl cation. Confirms the unsubstituted phenyl moiety. |

| 103 | [Br-C₆H₄]+ | 4-Bromophenyl cation. |

| 77 | [C₆H₅]+ | Phenyl cation. |

| 51 | [C₄H₃]+ | A common fragment from the breakdown of a phenyl ring.[11] |

Self-Validating Experimental Protocol: GC-EI-MS

This protocol is designed to ensure reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 1 mg of the synthesized compound.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane. Vortex for 30 seconds to ensure complete dissolution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL. The rationale for this concentration is to avoid detector saturation while ensuring adequate signal intensity.

-

Transfer the final solution to a 2 mL autosampler vial with a glass insert.

-

-

Instrumentation & Parameters (Typical):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Inlet: Split/Splitless, operated in split mode (e.g., 50:1) to handle the sample concentration. Inlet temperature: 280 °C.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. The choice of a non-polar column is justified by the generally non-polar nature of the parent compound.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: 5 minutes. (This ramp ensures good separation from any potential impurities or starting materials).

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV. This is the standard energy to ensure fragmentation patterns are consistent with library data.

-

Scan Range: m/z 40 - 450. The range is set to be wide enough to capture small fragments as well as the molecular ion cluster.

-

-

Data Acquisition & Validation:

-

Inject 1 µL of the sample.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Self-Validation Check: Confirm the presence of the M/M+2 doublet at the expected retention time. The ratio should be ~1:1. The absence of this pattern invalidates the identification.

-

Pillar 3: Gentle Analysis for Confirmation & Metabolites - ESI-MS/MS

For compounds that are less volatile, thermally labile, or when analyzing metabolites that are often more polar, Electrospray Ionization (ESI) is the technique of choice.[12] As a "soft" ionization method, ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is ideal for unequivocally determining the molecular weight.

The true power of ESI in a drug development context comes when it is coupled with tandem mass spectrometry (MS/MS).[13] In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. This provides controlled fragmentation that can be directly linked to the parent ion, offering definitive structural information.

Protocol: LC-ESI-MS/MS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Dilute to a working concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical as it provides a proton source to facilitate the formation of [M+H]⁺ ions.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrumentation & Parameters (Typical):

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 provides good reversed-phase retention for this class of compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Sciex TripleTOF 6600 or Thermo Fisher Q Exactive or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 350 °C.

-

MS1 (Full Scan): Scan range m/z 100 - 500 to find the [M+H]⁺ ion.

-

MS2 (Product Ion Scan):

-

Set an inclusion list for the expected m/z of the protonated molecule (e.g., 301.0 and 303.0).

-

Apply a collision energy ramp (e.g., 15-40 eV) to generate a rich spectrum of product ions.

-

-

-

Data Interpretation:

-

Confirm the presence of the [M+H]⁺ isotopic cluster in the MS1 scan.

-

Analyze the MS2 spectrum to confirm the structure. Fragmentation will differ from EI but will still involve cleavage of the oxadiazole ring and loss of the bromine atom.

-

Workflow for Structural Characterization

A systematic workflow ensures all necessary data is collected for confident characterization of a novel brominated phenyl oxadiazole.

Caption: Comprehensive workflow for MS analysis of novel brominated phenyl oxadiazoles.

Conclusion

The mass spectrometric analysis of brominated phenyl oxadiazoles is a clear example of how molecular structure directly informs analytical strategy. By leveraging the unique isotopic signature of bromine as a built-in validation point, and by judiciously applying both hard (EI) and soft (ESI-MS/MS) ionization techniques, researchers can achieve unambiguous structural confirmation. The protocols and interpretive frameworks presented here provide a robust, self-validating system for accelerating drug development programs that rely on this important chemical class. The causality-driven approach—understanding why a molecule fragments in a certain way—is what elevates routine analysis to rigorous scientific characterization.

References

-

Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

-

Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

-

Plescia, S., et al. (2001). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Scielo. Available at: [Link]

-

Pace, V., et al. (2011). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Shafique, S., et al. (2018). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Available at: [Link]

-

Pace, V., et al. (2011). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Tlekhusezh, M. A., et al. (2020). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Riaz, M., et al. (2017). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate. Available at: [Link]

-

Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

-

Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

(2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available at: [Link]

-

TŘÍSKA, J., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information. Available at: [Link]

-

(2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]

-

Desai, N., et al. (2012). Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent. PubMed. Available at: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rroij.com [rroij.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Precision of 5-(3-Bromophenyl)-1,2,4-oxadiazole Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and metabolic stability make it a valuable bioisostere for amide and ester functionalities, which are prone to hydrolysis in biological systems.[2] This structural motif is a key component in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a bromophenyl substituent onto the 1,2,4-oxadiazole core provides a powerful tool for modulating the molecule's physicochemical properties and biological activity. The bromine atom, in particular, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing molecular self-assembly and enhancing protein-ligand binding.[4]

This technical guide provides a comprehensive overview of the crystal structure of 5-(3-bromophenyl)-1,2,4-oxadiazole derivatives. While a specific crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases as of this writing, this guide will utilize crystallographic data from closely related analogs to elucidate the key structural features and intermolecular interactions that govern the solid-state architecture of this important class of molecules. By examining these analogs, we can gain valuable insights into the conformational preferences, packing motifs, and the influential role of halogen bonding in the crystal engineering of these derivatives.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. A common and effective method involves the reaction of a substituted amidoxime with an acyl chloride or anhydride.[5] For the synthesis of this compound derivatives, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of a this compound Derivative

Step 1: Formation of 3-Bromobenzamidoxime

-

To a solution of 3-bromobenzonitrile (1 eq.) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) is added.

-

The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-bromobenzamidoxime, which can be purified by recrystallization.

Step 2: Acylation and Cyclization to the 1,2,4-Oxadiazole Ring

-

The 3-bromobenzamidoxime (1 eq.) is dissolved in a suitable solvent such as pyridine or dioxane.

-

The desired acyl chloride (1.1 eq.) is added dropwise to the solution at 0 °C.

-

The reaction mixture is then heated to reflux for 8-12 hours.

-

After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography on silica gel to afford the this compound derivative.

Crystallization Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a widely used and effective method for the crystallization of organic compounds.

Protocol for Crystallization via Slow Evaporation:

-

A saturated solution of the purified this compound derivative is prepared in a suitable solvent or solvent mixture (e.g., ethanol/chloroform, acetone, ethyl acetate) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will form.

Caption: Synthetic and crystallization workflow for this compound derivatives.

The Crystal Structure: A Detailed Analysis

Due to the lack of a publicly available crystal structure for this compound, we will examine the crystallographic data of a closely related compound, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , to illustrate the key structural features of a 1,2,4-oxadiazole ring substituted with a halogenated phenyl group.[6] The presence of chloro-substituents, like bromo-substituents, introduces the potential for halogen bonding and provides a valuable model for understanding the crystal packing.

Molecular Geometry

The molecular structure of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole reveals a nearly planar conformation.[6] The dihedral angles between the plane of the oxadiazole ring and the phenyl and dichlorophenyl rings are relatively small, indicating significant conjugation across the molecule.[6] This planarity is a common feature in many 1,2,4-oxadiazole derivatives and has implications for their electronic properties and potential for π-π stacking interactions in the solid state.

| Parameter | Value | Significance |

| Crystal System | Triclinic | Low symmetry, allowing for efficient packing. |

| Space Group | P-1 | Centrosymmetric, with molecules often packed in inversion-related pairs. |

| a (Å) | 3.8035 (2) | Unit cell dimensions define the repeating unit of the crystal lattice. |

| b (Å) | 10.9666 (7) | |

| c (Å) | 14.6949 (9) | |

| α (°) | 99.044 (2) | |

| β (°) | 91.158 (2) | |

| γ (°) | 98.891 (2) | |

| V (ų) | 597.43 (6) | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

| Table 1: Crystallographic Data for 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole.[6] |

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state arrangement of molecules is dictated by a complex interplay of non-covalent interactions. In the case of bromophenyl-substituted oxadiazoles, several key interactions are expected to play a crucial role in the crystal packing.

1. Halogen Bonding:

The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, located along the extension of the C-Br bond.[4] This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom of the oxadiazole ring. This directional interaction, termed a halogen bond, is a powerful tool in crystal engineering for controlling the supramolecular assembly of molecules.[7]

2. π-π Stacking:

The planar aromatic rings of the oxadiazole and phenyl groups can engage in π-π stacking interactions. These interactions, arising from the dispersion forces between the delocalized π-electron clouds, contribute significantly to the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) influences the electronic properties of the material.[8]

3. C-H···N and C-H···O Hydrogen Bonds:

Weak hydrogen bonds, such as those involving a carbon-bound hydrogen atom as the donor and a nitrogen or oxygen atom of the oxadiazole ring as the acceptor, are also important in directing the crystal packing.[7] These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the formation of the three-dimensional crystal structure.

Caption: Dominant intermolecular interactions in the crystal packing of this compound derivatives.

Conclusion and Future Directions

The crystal structure of this compound derivatives is governed by a delicate balance of intermolecular forces, with halogen bonding, π-π stacking, and weak hydrogen bonds playing pivotal roles in their supramolecular assembly. While a definitive crystal structure for the parent compound remains to be reported, analysis of closely related analogs provides a robust framework for understanding the structural chemistry of this important class of molecules.

For researchers in drug development, a thorough understanding of the solid-state properties of these compounds is crucial. Polymorphism, which is influenced by the same intermolecular interactions that direct crystal packing, can have profound effects on the solubility, bioavailability, and stability of an active pharmaceutical ingredient. Future work in this area should focus on the synthesis and crystallographic characterization of a wider range of this compound derivatives to establish clear structure-property relationships. Such studies, combining experimental crystallography with computational modeling, will undoubtedly accelerate the rational design of new therapeutic agents based on the versatile 1,2,4-oxadiazole scaffold.

References

- Gomha, S. M., & Abdel-aziz, H. M. (2020). 1,2,4-Oxadiazole Derivatives in Drug Discovery: A Comprehensive Review. Molecules, 25(16), 3585.

- Sharma, V., Kumar, P., & Pathak, D. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 1-21.

- Wang, Y., et al. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023.

- Benci, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3223.

- Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643.

- de la Torre, B. G., & Albericio, F. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.

- Cavallo, G., et al. (2016). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 116(4), 2478-2601.

- Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6299-6310.

- Chen, J., et al. (2017). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives.

- Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698.

- Al-Omary, F. A. M., et al. (2015). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. Retrieved January 23, 2026, from [Link]

- Ibrahim, M. A. A., et al. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. International Journal of Molecular Sciences, 23(6), 2999.

- Aakeröy, C. B., et al. (2022). Competition between chalcogen and halogen bonding assessed through isostructural species. Acta Crystallographica Section C: Structural Chemistry, 78(12), 716-721.

- de Souza, M. V. N. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 1-21.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 8. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Substituted 1,2,4-Oxadiazoles for Drug Development Professionals

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a structure that has become a cornerstone in contemporary drug discovery.[1][2] Its prevalence is not accidental; the ring's unique electronic and structural properties offer a remarkable combination of chemical stability and tunable physicochemical characteristics, making it an attractive scaffold for developing novel therapeutic agents.[2] This is evidenced by its inclusion in clinically approved drugs like Oxolamine (antitussive) and Irrigor (vasodilator).[1]

A primary driver for the widespread use of the 1,2,4-oxadiazole core is its role as a bioisostere for ester and amide functionalities.[2][3] Esters and amides, while common in bioactive molecules, are often susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring effectively mimics the steric and electronic features of these groups while offering significantly enhanced metabolic stability, a critical advantage in drug design.[2][3]

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides an in-depth exploration of the key physicochemical properties of substituted 1,2,4-oxadiazoles. We will move beyond simple definitions to explain the causal relationships between molecular structure and properties, provide field-proven experimental protocols for their assessment, and present data in a clear, comparative format. Understanding and manipulating these properties is fundamental to optimizing a candidate molecule for efficacy, safety, and successful clinical development.

Core Physicochemical Properties: A Structure-Property Deep Dive

The therapeutic success of a drug candidate is inextricably linked to its physicochemical profile. For 1,2,4-oxadiazole derivatives, the nature and position of substituents on the C3 and C5 carbons provide a powerful means to modulate these properties.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

The 1,2,4-oxadiazole ring itself contributes to the overall lipophilicity of a molecule. The choice of substituents at the C3 and C5 positions allows for fine-tuning of this property. Aromatic and aliphatic groups will generally increase lipophilicity, while polar functional groups will decrease it.

An important consideration in drug design is the comparison between oxadiazole isomers. Systematic studies have shown that 3,5-disubstituted 1,2,4-oxadiazoles are consistently more lipophilic than their corresponding 2,5-disubstituted 1,3,4-oxadiazole isomers.[4] This difference is attributed to variations in the isomers' electronic charge distributions and dipole moments, which affects how they interact with polar (water) and non-polar (octanol) environments.[4] This distinction is crucial when selecting a scaffold to achieve a target lipophilicity range, often a LogD between 1 and 3 for orally bioavailable drugs.

Table 1: Impact of Substitution on Calculated Lipophilicity (cLogP) of Representative 1,2,4-Oxadiazoles

| C3-Substituent | C5-Substituent | Representative Structure | cLogP (Exemplary) |

| Phenyl | Methyl | 3-phenyl-5-methyl-1,2,4-oxadiazole | 2.1 |

| Phenyl | Phenyl | 3,5-diphenyl-1,2,4-oxadiazole | 3.8 |

| Methyl | Phenyl | 3-methyl-5-phenyl-1,2,4-oxadiazole | 2.1 |

| Phenyl | 4-Chlorophenyl | 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | 4.6 |

| Phenyl | Methoxy | 3-phenyl-5-methoxy-1,2,4-oxadiazole | 1.9 |

Note: cLogP values are estimates and serve for comparative purposes. Experimental determination is essential for accurate assessment.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and inadequate bioavailability.

The solubility of substituted 1,2,4-oxadiazoles is governed by a delicate balance between lipophilicity and the strength of intermolecular interactions in the solid state (crystal lattice energy). While a direct correlation between LogD and solubility is often weak, a general trend exists where highly lipophilic compounds tend to be less soluble.[4] However, other factors, such as the ability to form hydrogen bonds with water, play a significant role. The nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring act as hydrogen bond acceptors, contributing positively to aqueous solubility.[5]

As with lipophilicity, isomeric choice matters. The less lipophilic 1,3,4-oxadiazole isomers generally exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts, particularly for more lipophilic compounds (LogD > 2.0).[4]

Caption: Key factors governing the aqueous solubility of 1,2,4-oxadiazoles.

Metabolic Stability: Engineering for Longevity

The 1,2,4-oxadiazole ring is prized for its metabolic robustness, particularly when replacing hydrolytically labile ester or amide groups.[2][6] This stability against hydrolases is a key reason for its classification as a "bioisostere." However, the entire molecule is not metabolically inert. The substituents attached to the ring are often targets for metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

Studies comparing matched pairs of isomers have revealed that 1,2,4-oxadiazole derivatives are more frequently recognized and metabolized by CYP enzymes than the corresponding 1,3,4-oxadiazoles.[4] This suggests that the 1,2,4-isomer may have a weaker coordination to the active site of these enzymes, leading to a higher metabolic turnover.[4] Common metabolic transformations include aromatic hydroxylation or alkyl oxidation on the substituents. Therefore, the design strategy to enhance metabolic stability often involves modifying the substituents to block or reduce their susceptibility to CYP-mediated metabolism (e.g., by introducing fluorine atoms at metabolically "hot" spots).

Caption: Typical metabolic pathway for a substituted 1,2,4-oxadiazole.

Chemical Stability and Reactivity

The 1,2,4-oxadiazole ring is thermodynamically stable and generally resistant to a wide range of chemical conditions encountered in drug formulation and physiological environments.[7] Its aromaticity, though considered relatively low, contributes to this stability.[7] However, the O-N bond is the most labile part of the ring and can be cleaved under reductive conditions, leading to ring-opening. This reactivity is generally not a concern under physiological conditions but can be relevant during synthetic manipulations. The carbon atoms of the ring have electrophilic character, while the N4 atom is nucleophilic.

Field-Proven Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is paramount. The following are standard, validated protocols used in the drug discovery industry.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method for LogP)

This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and aqueous phase, respectively.

-

Rationale: The shake-flask method is the "gold standard" for LogP determination, providing a direct equilibrium measurement. Its accuracy depends on achieving true equilibrium and precise quantification in both phases.

-

Materials:

-

n-Octanol (pre-saturated with water)

-

Purified water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV, LC-MS)

-

-

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Dissolution: Prepare a stock solution of the test compound in the phase in which it is more soluble (usually n-octanol). The final concentration should be low enough to avoid saturation in either phase (<0.01 M).

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase (e.g., 1 mL of octanol stock into 1 mL of buffer).

-

Equilibration: Cap the vial tightly and shake or vortex vigorously for 1-3 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the phases.

-

Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in each phase using a suitable analytical method with a proper calibration curve.

-

Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

-

Protocol 2: High-Throughput Kinetic Aqueous Solubility Assay

This assay is designed to quickly assess the solubility of compounds prepared as DMSO stocks, mimicking early-stage screening conditions.

-

Rationale: This method measures the concentration of a compound remaining in solution after it is diluted from a DMSO stock into an aqueous buffer and equilibrium is reached. It reflects the practical solubility limit under common experimental conditions and can highlight compounds prone to precipitation.

-

Materials:

-

Test compound (10 mM stock in 100% DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (one for incubation, one for filtration)

-

Filter plate (e.g., 0.45 µm PVDF)

-

Plate shaker

-

LC-MS/MS or HPLC-UV system

-

-

Step-by-Step Methodology:

-

Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the aqueous buffer in a 96-well plate (e.g., 2 µL into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow precipitation to reach equilibrium.

-

Filtration: Transfer the solution to a filter plate placed on top of a clean collection plate. Centrifuge to separate the soluble fraction (filtrate) from any precipitate.

-

Sample Preparation: Prepare a standard by diluting the same amount of DMSO stock into a solvent where it is fully soluble (e.g., acetonitrile/water 1:1). This represents the theoretical maximum concentration.

-

Analysis: Analyze the concentration of the compound in the filtered aqueous sample and the standard sample by LC-MS/MS or another suitable method.

-

Calculation: Kinetic Solubility (µM) = ([Compound]filtrate / [Compound]standard) * Theoretical Concentration (100 µM)

-

Caption: Workflow for a high-throughput kinetic solubility assay.

Conclusion

The 1,2,4-oxadiazole ring is a powerful and versatile scaffold in medicinal chemistry, offering a stable and tunable platform for drug design. Its utility as a metabolically robust bioisostere for amides and esters has cemented its place in the medicinal chemist's toolbox. However, successful drug development requires a nuanced understanding of how substituents at the C3 and C5 positions dictate the molecule's overall physicochemical profile. By carefully modulating lipophilicity, solubility, and metabolic stability through rational design and validating these properties with robust experimental protocols, researchers can effectively harness the potential of substituted 1,2,4-oxadiazoles to create the next generation of therapeutic agents.

References

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022-01-05). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025-07-05). PubMed. Retrieved January 23, 2026, from [Link]

-

Oxadiazoles in Medicinal Chemistry. (2011-12-19). ACS Publications - American Chemical Society. Retrieved January 23, 2026, from [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. The... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved January 23, 2026, from [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023-03-21). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. Retrieved January 23, 2026, from [Link]

-

(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. (2016-01-18). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Unlocking the Therapeutic Potential of 5-Phenyl-1,2,4-Oxadiazole Analogs: A Technical Guide to Theoretical DFT Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of a phenyl group at the 5-position of this heterocyclic ring system presents a versatile template for the design of novel therapeutic agents. Understanding the intricate relationship between the molecular structure and biological activity of these 5-phenyl-1,2,4-oxadiazole analogs is paramount for rational drug design.[4][5] This in-depth technical guide provides a comprehensive overview of the application of theoretical Density Functional Theory (DFT) studies to elucidate the structural, electronic, and spectroscopic properties of these promising compounds, thereby accelerating their journey from concept to clinic.

The Power of Predictive Chemistry: The Role of Density Functional Theory (DFT)

In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of molecules.[6][7] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable three-dimensional quantity. This approach allows for a remarkable balance between computational cost and accuracy, making it the workhorse for theoretical studies in drug discovery.

The foundational principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. The practical implementation of DFT involves the use of functionals, such as the widely employed B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which approximates the exchange-correlation energy—the most challenging component of the total energy.[8][9] The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals (e.g., 6-311++G(d,p)), is also crucial for obtaining reliable results.[8][10]

This guide will delve into the practical application of DFT to unravel the key molecular characteristics of 5-phenyl-1,2,4-oxadiazole analogs, providing a roadmap for researchers to leverage these computational insights in their drug development endeavors.

Part 1: Foundational DFT Calculations for Molecular Characterization

A thorough understanding of a molecule's fundamental properties is the first step in any drug design campaign. DFT provides a suite of tools to probe the geometry, stability, and reactivity of 5-phenyl-1,2,4-oxadiazole analogs.

Geometric Optimization: Unveiling the Three-Dimensional Structure

The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with biological targets. Geometric optimization, a cornerstone of DFT calculations, seeks to find the minimum energy conformation of a molecule. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

Why it's critical: An accurate molecular geometry is the foundation for all other computational predictions. It allows for a realistic representation of the molecule's shape and is essential for understanding how it will fit into the binding pocket of a protein.

Experimental Protocol: Geometric Optimization

-

Input File Preparation: Construct a 3D model of the 5-phenyl-1,2,4-oxadiazole analog using a molecular builder.

-

Calculation Setup:

-

Method: Select the DFT functional, for instance, B3LYP.[9]

-

Basis Set: Choose a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[10]

-

Job Type: Specify "Optimization" to instruct the software to find the minimum energy structure.

-

-

Execution: Submit the calculation to a computational chemistry software package like Gaussian.[8]

-

Analysis: Upon completion, analyze the output file to extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Verify that the calculation has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Caption: Workflow for Geometric Optimization using DFT.

Part 2: Probing Electronic Properties and Reactivity

The electronic characteristics of a molecule are intimately linked to its reactivity and its ability to participate in intermolecular interactions, which are the basis of drug-target binding.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.[10]

-

HOMO Energy (EHOMO): Related to the ionization potential, a lower EHOMO indicates a greater ability to donate electrons.

-

LUMO Energy (ELUMO): Related to the electron affinity, a lower ELUMO suggests a greater ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a more reactive molecule.[11]

Why it's critical: FMO analysis helps to identify the electron-rich and electron-poor regions of a molecule, providing insights into its potential for engaging in charge-transfer interactions with a biological target. The energy gap can be correlated with the molecule's overall stability and reactivity.[12]

Experimental Protocol: Frontier Molecular Orbital Analysis

-

Prerequisite: Perform a geometric optimization of the molecule as described in Part 1.1.

-

Calculation Setup:

-

Use the optimized geometry as the input.

-

Method and Basis Set: Employ the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p)).[8]

-

Job Type: Specify a "Single Point Energy" calculation.

-

Keywords: Include keywords to request the generation of molecular orbital information (e.g., "pop=full" in Gaussian).

-

-

Execution: Run the single-point energy calculation.

-

Analysis:

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

-

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the 5-phenyl-1,2,4-oxadiazole analogs. These descriptors provide a more quantitative measure of a molecule's propensity to react.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |

Why it's critical: These descriptors provide a quantitative framework for comparing the reactivity of different analogs. For instance, a molecule with a high electrophilicity index might be more prone to covalent interactions with nucleophilic residues in a protein.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

-